Enhanced Lipophilicity (XLogP3) vs. Unsubstituted Analog
The target compound, tert-Butyl 6-chloro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate, exhibits a computed XLogP3 of 4.6 [1]. Its direct comparator, the unsubstituted analog tert-butyl spiro[indene-1,4'-piperidine]-1'-carboxylate (CAS 137419-24-0), has a computed XLogP3 of 3.9 [2]. This represents a quantifiable increase in lipophilicity of +0.7 log units.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.6 (XLogP3) |
| Comparator Or Baseline | tert-butyl spiro[indene-1,4'-piperidine]-1'-carboxylate (CAS 137419-24-0): 3.9 (XLogP3) [2] |
| Quantified Difference | +0.7 log units (target over comparator) |
| Conditions | Computed by XLogP3 3.0, PubChem release 2025.09.15 and 2021.05.07, respectively. |
Why This Matters
A 0.7 log increase in XLogP3 suggests significantly enhanced passive membrane permeability and blood-brain barrier (BBB) penetration potential, making the chloro-substituted compound a more suitable starting point for CNS-targeted drug discovery programs.
- [1] PubChem. (2026). Compound Summary for CID 49760971: tert-Butyl 6-chloro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 3653579: Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate. National Center for Biotechnology Information. View Source
